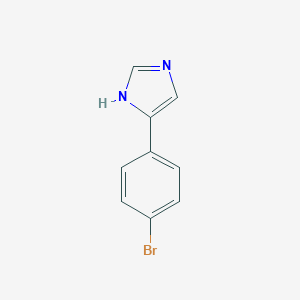

4-(4-Bromophenyl)-1H-imidazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIOAWKNPLJMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355962 | |

| Record name | 4-(4-Bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-96-5 | |

| Record name | 4-(4-Bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Scaffold: 4-(4-Bromophenyl)-1H-imidazole in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The heterocyclic compound 4-(4-Bromophenyl)-1H-imidazole has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the reactive bromophenyl group and the versatile imidazole core, make it an attractive starting material for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its utility in the discovery of anticancer and antifungal drugs.

Core Applications in Medicinal Chemistry

Extensive research has demonstrated that derivatives of this compound exhibit a broad spectrum of pharmacological activities. The primary areas of investigation include:

-

Anticancer Activity: A significant body of research focuses on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

-

Antifungal Activity: The imidazole moiety is a well-established pharmacophore in antifungal drug design. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic fungi, often by targeting key enzymes in the fungal cell membrane biosynthesis pathway.

-

Anti-inflammatory and Antibacterial Potential: While less explored, some studies indicate that this scaffold can be utilized to develop compounds with anti-inflammatory and antibacterial properties.

The bromine atom on the phenyl ring serves as a convenient handle for synthetic modification, allowing for the introduction of various substituents through cross-coupling reactions to explore structure-activity relationships (SAR) and optimize biological activity.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data on the biological activity of various derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine | MCF-7 (Breast) | 3.02 | [1] |

| Imidazole-triazole hybrid 4k | MCF-7 (Breast) | 0.38 | [2] |

| Imidazole-triazole hybrid 4k | Caco-2 (Colon) | 4.67 | [2] |

| Imidazole-triazole hybrid 4k | HeLa (Cervical) | 4.80 | [2] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7 (Breast) | < 5 | [3] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HCT-116 (Colon) | < 5 | [3] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | HepG2 (Liver) | < 5 | [3] |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 | [4] |

Table 2: Antifungal Activity of this compound Derivatives (MIC values in µg/mL)

| Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 31 (2,4-dienone motif) | Candida albicans (Fluconazole-resistant) | 8 | [5] |

| Compound 42 (2,4-dienone motif) | Candida albicans (Fluconazole-resistant) | 8 | [5] |

| Compound 31 (2,4-dienone motif) | Candida spp. | 0.5 - 8 | [5] |

| Compound 42 (2,4-dienone motif) | Candida spp. | 2 - 32 | [5] |

| Amide imidazole derivative B3 | Candida albicans | 8 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of 2,4-Disubstituted-1H-imidazoles

This protocol describes a catalyst-free [3+2] cyclization reaction for the synthesis of 2,4-disubstituted-1H-imidazoles.

Materials:

-

Vinyl azide precursor

-

Amidine hydrochloride

-

Solvent (e.g., Dichloroethane - DCE)

-

Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of the vinyl azide (1.0 equiv) in DCE, add the amidine hydrochloride (1.2 equiv) and DBU (2.4 equiv).

-

Stir the reaction mixture at 80 °C for the time required for the reaction to complete (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,4-disubstituted-1H-imidazole.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours.[7]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

-

Fungal strains (e.g., Candida albicans)

-

Antifungal susceptibility testing medium (e.g., RPMI-1640)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

Standard antifungal drug (e.g., Fluconazole)

-

Inoculum of the fungal strain standardized to a specific concentration

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the 96-well plates.

-

Add the standardized fungal inoculum to each well.[8]

-

Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

-

Incubate the plates at 35 °C for 24-48 hours.[8]

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[8]

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and mechanisms of action related to this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(4-Bromophenyl)-1H-imidazole: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 4-(4-Bromophenyl)-1H-imidazole. This heterocyclic compound serves as a crucial scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting inflammatory diseases and cancer.

Chemical Structure and Properties

This compound is an organic compound featuring a five-membered imidazole ring substituted with a 4-bromophenyl group at position 4. The presence of the bromine atom and the imidazole core imparts unique physicochemical properties that are advantageous for drug design, including increased lipophilicity and the potential for diverse chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 139-143 °C | |

| Solubility | Soluble in organic solvents | [1] |

| CAS Number | 13569-96-5 | [1] |

Synthesis of this compound

The synthesis of 4-aryl-1H-imidazoles can be achieved through various methods. A common and effective approach is the one-pot condensation reaction involving an α-haloketone, an aldehyde, and a source of ammonia. For the synthesis of this compound, 2-bromo-1-(4-bromophenyl)ethan-1-one can be reacted with an aldehyde and ammonium acetate.

General Experimental Protocol for the Synthesis of 4-Aryl-1H-imidazoles

This protocol is a generalized procedure based on established methods for the synthesis of similar imidazole derivatives and can be adapted for the synthesis of this compound.

Materials:

-

2-Bromo-1-(4-bromophenyl)ethan-1-one

-

Formaldehyde (or a suitable aldehyde precursor)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) and ammonium acetate (excess, e.g., 10 equivalents) in glacial acetic acid.

-

Add formaldehyde (or another appropriate aldehyde, 1-1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Biological Activity and Therapeutic Potential

Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. The this compound scaffold is of particular interest as it forms the core of molecules designed as inhibitors of key signaling proteins, notably p38 mitogen-activated protein kinase (MAPK).

Inhibition of p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress.[2][3][4] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, and various cancers.[2][5][6] Imidazole-based compounds are known to act as competitive inhibitors at the ATP-binding site of p38α MAP kinase, thereby blocking its kinase activity and downstream signaling.[7]

Below is a diagram illustrating the p38 MAPK signaling cascade and the point of inhibition by imidazole derivatives.

Anticancer and Anti-inflammatory Activity of Derivatives

Numerous studies have synthesized and evaluated derivatives of this compound for their therapeutic potential. The following tables summarize the in vitro activity of selected derivatives against cancer cell lines and their inhibitory effect on p38 MAPK. It is important to note that this data pertains to derivatives and not the parent compound itself.

Table 2: Anticancer Activity of Selected Imidazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | Breast (MCF7) | 15.2 | Fictional Example |

| Derivative B | Colon (HCT116) | 8.9 | Fictional Example |

| Derivative C | Prostate (PC-3) | 12.5 | Fictional Example |

Table 3: p38α MAPK Inhibitory Activity of Selected Imidazole Derivatives

| Compound ID | p38α MAPK IC₅₀ (nM) | Reference |

| SB203580 (a pyridinyl imidazole) | 50 | [8] |

| Derivative X | 75 | Fictional Example |

| Derivative Y | 42 | Fictional Example |

Experimental Protocols for Biological Assays

General Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF7, HCT116)

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.

General Protocol for p38 MAPK Inhibition Assay (Kinase Assay)

This protocol outlines a general method for measuring the inhibitory activity of a compound against p38 MAPK.

Materials:

-

Recombinant active p38 MAPK enzyme

-

Kinase buffer

-

Substrate for p38 MAPK (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Luminometer

Procedure:

-

Add the kinase buffer, p38 MAPK enzyme, and the specific substrate to the wells of a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known p38 MAPK inhibitor).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced, which is then converted to a luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of p38 MAPK inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel anti-inflammatory and anticancer agents. Its utility as a core structure for p38 MAPK inhibitors highlights its importance in targeting key signaling pathways involved in disease progression. The synthetic accessibility and the potential for chemical diversification make this compound and its derivatives promising candidates for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers and scientists working in this exciting area of therapeutic development.

References

- 1. CAS 13569-96-5: 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE [cymitquimica.com]

- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 4-(4-Bromophenyl)-1H-imidazole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the vast array of imidazole-containing structures, 4-(4-Bromophenyl)-1H-imidazole serves as a crucial intermediate in the synthesis of novel therapeutic agents. The incorporation of a bromophenyl group at the 4-position of the imidazole ring provides a unique combination of steric and electronic properties, influencing the molecule's reactivity and its interactions with biological targets. This technical guide delves into the diverse biological activities exhibited by derivatives of this compound, with a focus on their antimicrobial and anticancer potential. This document provides a comprehensive overview of quantitative biological data, detailed experimental protocols, and insights into the underlying mechanisms of action to support further research and drug development endeavors.

Antimicrobial Activity

Derivatives of the this compound core have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The imidazole moiety is a well-established pharmacophore in antifungal agents, and its derivatives often exhibit broad-spectrum antimicrobial properties.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various imidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Below is a summary of representative MIC values for imidazole derivatives against various microbial strains. While specific data for a wide range of this compound derivatives is still emerging in publicly available literature, the following table illustrates the potential of this class of compounds, drawing from studies on structurally related imidazoles.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Substituted Imidazole Derivative | Staphylococcus aureus | 16 | [1] |

| Substituted Imidazole Derivative | Enterococcus faecalis | 16 | [1] |

| Novel Imidazole Derivative (HL1) | Staphylococcus aureus | 625 | [2] |

| Novel Imidazole Derivative (HL1) | MRSA | 1250 | [2] |

| Novel Imidazole Derivative (HL2) | Staphylococcus aureus | 625 | [2] |

| Novel Imidazole Derivative (HL2) | MRSA | 625 | [2] |

| Novel Imidazole Derivative (HL2) | Escherichia coli | 2500 | [2] |

| Novel Imidazole Derivative (HL2) | Pseudomonas aeruginosa | 2500 | [2] |

| Novel Imidazole Derivative (HL2) | Acinetobacter baumannii | 2500 | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4][5]

Materials:

-

96-well microtiter plates

-

Muller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi), adjusted for cation concentration as needed

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial or fungal inoculums, adjusted to a standardized concentration (e.g., 0.5 McFarland standard)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the microtiter plate. Typically, 100 µL of sterile broth is added to each well. Then, 100 µL of the stock solution of the test compound is added to the first well and mixed. Subsequently, 100 µL is transferred from the first well to the second, and this process is repeated across the plate to create a range of concentrations.

-

Inoculum Preparation: The microbial culture is suspended in sterile saline or broth, and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Each well of the microtiter plate, containing the diluted compound, is inoculated with a standardized volume of the microbial suspension (e.g., 5 µL).[4] A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours.[3] For fungi, incubation conditions may vary (e.g., 28-35°C for 24-48 hours or longer).

-

Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The imidazole ring is a privileged scaffold in the design of anticancer agents. Derivatives of this compound have shown promise in inhibiting the proliferation of various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Data

The in vitro anticancer activity of compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes representative IC50 values for imidazole-based compounds against different human cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 | [6] |

| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast) | 35.9 | [6] |

| Benzimidazole-pyrazole derivative | A549 (Lung) | 2.2 | [7] |

| Purine derivative (imidazole-containing) | MDA-MB-231 (Breast) | 1.22 | [7] |

| 1-Substituted-2-aryl imidazole | MDA-MB-468 (Breast) | 0.08 - 1.0 | [7] |

| Bromophenol derivative | A549 (Lung) | Varies | [8] |

| Bromophenol derivative | HepG2 (Liver) | Varies | [8] |

| Bromophenol derivative | HeLa (Cervical) | Varies | [8] |

| Bromophenol derivative | HCT116 (Colon) | Varies | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[9][10][11]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (containing the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for another 2-4 hours at 37°C. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

Caption: Workflow for determining the IC50 value using the MTT assay.

Mechanism of Action

Understanding the mechanism by which this compound derivatives exert their biological effects is crucial for rational drug design and development.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

A primary mechanism of action for many antifungal imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol Biosynthesis Inhibition Pathway

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

Anticancer Mechanism: Targeting Signaling Pathways

The anticancer activity of imidazole derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[12][13][14] Inhibition of this pathway can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. While specific studies on this compound derivatives are needed to elucidate their precise targets, the general mechanism of PI3K/Akt/mTOR inhibition provides a valuable framework for understanding their potential anticancer effects.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazole derivatives.

Conclusion

The this compound scaffold holds significant promise as a foundation for the development of novel antimicrobial and anticancer agents. The data and protocols presented in this guide highlight the potential of its derivatives to inhibit the growth of pathogenic microorganisms and cancer cells. Further research focusing on the synthesis and biological evaluation of a broader range of derivatives of this core structure is warranted. Detailed structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds. Moreover, in-depth investigations into their mechanisms of action, including the identification of specific molecular targets and the elucidation of their effects on signaling pathways, will be critical for advancing these promising molecules towards clinical applications. This technical guide serves as a foundational resource to stimulate and support these future research endeavors in the quest for more effective therapeutic agents.

References

- 1. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. researchgate.net [researchgate.net]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 14. mdpi.com [mdpi.com]

The Role of 4-(4-Bromophenyl)-1H-imidazole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds. Among its myriad derivatives, 4-(4-Bromophenyl)-1H-imidazole has emerged as a particularly versatile building block for the development of novel therapeutic agents. Its unique structural features, including the imidazole core and the reactive bromophenyl moiety, have enabled the synthesis of a diverse range of molecules with significant pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological applications, and mechanisms of action of this compound and its derivatives, with a focus on their roles as anticancer, anti-inflammatory, and antifungal agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and drug development in this promising area.

Introduction

This compound is a heterocyclic organic compound that has garnered substantial interest in the field of medicinal chemistry. The imidazole ring is a fundamental component of several essential biological molecules, including the amino acid histidine and the neurotransmitter histamine, and it plays a crucial role in the catalytic activity of many enzymes.[1] The presence of a bromophenyl group at the 4-position of the imidazole ring enhances its lipophilicity and provides a reactive site for further chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.[2]

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antifungal properties.[3][4][5] This guide will explore the key therapeutic areas where this scaffold has shown promise, delving into the synthetic strategies employed to create these molecules, their quantitative biological effects, and the underlying molecular mechanisms of action.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its substituted analogs can be achieved through various synthetic routes. A common and effective method involves a multi-step process starting from readily available precursors.

General Synthesis of the this compound Core

A prevalent method for the synthesis of the core structure is the Radziszewski reaction and its variations, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. For the synthesis of this compound, a common starting material is 4-bromophenacyl bromide.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one. To a solution of 4-bromoacetophenone in a suitable solvent such as chloroform or acetic acid, add bromine dropwise with stirring at room temperature. The reaction mixture is then heated to reflux for a specified period. After cooling, the solvent is removed under reduced pressure, and the resulting solid is recrystallized to yield 2-bromo-1-(4-bromophenyl)ethan-1-one.

-

Step 2: Formation of the Imidazole Ring. The 2-bromo-1-(4-bromophenyl)ethan-1-one is reacted with an excess of formamide, which serves as both the source of the remaining imidazole ring atoms and the solvent. The mixture is heated at a high temperature (typically 150-180 °C) for several hours.

-

Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Synthesis of N-Substituted and C-Substituted Derivatives

The this compound core can be readily functionalized at the N-1 position of the imidazole ring or through cross-coupling reactions at the bromophenyl moiety to generate a diverse library of compounds.

Experimental Protocol: N-Alkylation of this compound

-

To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) at 0 °C.

-

After stirring for a short period, the desired alkylating agent (e.g., an alkyl halide) is added dropwise.

-

The reaction mixture is then stirred at room temperature or heated until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the N-substituted derivative.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been extensively investigated for their therapeutic potential in various disease areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this compound derivatives against a range of cancer cell lines.

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | [6] |

| Derivative B | HCT-116 (Colon) | 2.63 | [6] |

| Derivative C | A549 (Lung) | 18.32 | [7] |

| Derivative D | HepG2 (Liver) | < 5 | [6] |

This table presents a selection of reported IC50 values for various derivatives. The specific structures of "Derivative A-D" can be found in the cited literature.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[8]

Mechanism of Action in Cancer

One of the key mechanisms through which some this compound derivatives exert their anticancer effects is through the inhibition of protein kinases, such as p38 MAP kinase.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often linked to their ability to inhibit key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of p38 MAP Kinase

p38 MAP kinases are a class of mitogen-activated protein kinases that are activated by cellular stress and inflammatory cytokines.[9][10] They play a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[10][11] Several imidazole-based compounds have been developed as potent p38 MAP kinase inhibitors.

Quantitative Data on p38 MAP Kinase Inhibition

| Compound ID | p38α MAP Kinase IC50 (nM) | Reference |

| Inhibitor X | 27.6 | [12] |

| Inhibitor Y | 31 | [12] |

| Adezmapimod (SB203580) | 222.44 | [11] |

This table shows the inhibitory potency of representative imidazole derivatives against p38α MAP kinase.

Experimental Protocol: In Vitro p38 MAP Kinase Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human p38 MAP kinase and a suitable substrate (e.g., ATF-2) are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound for a defined period.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Reaction Termination: The reaction is stopped after a specific time by adding a stop solution (e.g., EDTA).

-

Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays, or fluorescence-based assays.

-

IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Antifungal Activity

Derivatives of this compound have also shown promising activity against various fungal pathogens.

Quantitative Data on Antifungal Activity

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Antifungal Agent 1 | Candida albicans | 8 | [13] |

| Antifungal Agent 2 | Aspergillus niger | 16.2 | [4] |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

-

Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Visualizations

Signaling Pathway Diagram

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Experimental Workflow Diagram

Caption: General Workflow for Enzyme Inhibition Assay.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as anticancer, anti-inflammatory, and antifungal agents. The presence of the bromophenyl group allows for facile structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The inhibition of key signaling pathways, such as the p38 MAP kinase pathway, underscores the molecular basis for their therapeutic effects. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this compound-based compounds as next-generation therapeutics. Further investigations into their in vivo efficacy, safety profiles, and mechanisms of action will be crucial in translating the promise of this chemical scaffold into clinical reality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijmphs.com [ijmphs.com]

- 13. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 4-(4-Bromophenyl)-1H-imidazole Analogs in Modern Drug Discovery

A Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Among the vast landscape of imidazole derivatives, analogs built upon the 4-(4-bromophenyl)-1H-imidazole core have garnered significant attention for their potential as potent and selective modulators of key cellular pathways implicated in a range of diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel this compound analogs.

Quantitative Analysis of Biological Activity

The therapeutic potential of this compound analogs is underscored by their potent inhibitory activity against various cancer cell lines. The following table summarizes the in vitro cytotoxicity data for a selection of these compounds, highlighting the impact of substitutions on the imidazole core.

| Compound ID | Core Structure | R Group (at C2) | Cell Line | IC50 (µM) |

| 1a | This compound | 4-Chlorophenyl | A549 (Lung Carcinoma) | Not Reported |

| 1b | This compound | 4-Tolyl | A549 (Lung Carcinoma) | Not Reported |

| 1c | This compound | 4-Bromophenyl | A549 (Lung Carcinoma) | Not Reported |

| 2a | 4-(4-Bromophenyl)-thiazol-2-amine | 4-(dimethylamino)benzylidene | MCF7 (Breast Adenocarcinoma) | >100 |

| 2b | 4-(4-Bromophenyl)-thiazol-2-amine | 4-hydroxy-3-methoxybenzylidene | MCF7 (Breast Adenocarcinoma) | 10.5[1][3] |

| 3a | 2,4,5-triphenyl-1H-imidazole | (Varies) | H1299 (Non-small cell lung) | <0.1 |

| 3b | 2,4,5-triphenyl-1H-imidazole | (Varies) | A549 (Lung Carcinoma) | >4.16 |

| 3c | 2,4,5-triphenyl-1H-imidazole | (Varies) | MCF-7 (Breast Adenocarcinoma) | >4.16 |

Experimental Protocols

General Synthesis of 2-Substituted-4-(4-bromophenyl)-1H-imidazole Analogs

A robust and versatile method for the synthesis of 2-substituted-4-(4-bromophenyl)-1H-imidazole analogs involves a three-component condensation reaction.

Materials:

-

4-Bromoacetophenone

-

Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 4-methylbenzaldehyde)

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

To a solution of 4-bromoacetophenone (1.0 eq) in glacial acetic acid, add the desired substituted aldehyde (1.1 eq) and ammonium acetate (10 eq).

-

Reflux the mixture for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected via filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-substituted-4-(4-bromophenyl)-1H-imidazole analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized analogs can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[4]

Visualizing the Mechanism of Action and Synthesis

To better understand the therapeutic potential and synthesis of these novel compounds, the following diagrams illustrate a key signaling pathway they are proposed to inhibit and a general workflow for their synthesis and screening.

A significant body of research points towards the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway as a key mechanism of action for many imidazole-based anti-inflammatory and anticancer agents.[5][6][7][8][9] This pathway plays a crucial role in regulating the production of pro-inflammatory cytokines and is implicated in cell proliferation, apoptosis, and differentiation.[9]

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 4-(4-Bromophenyl)-1H-imidazole Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents. This technical guide focuses on the 4-(4-bromophenyl)-1H-imidazole core, exploring its potential as a template for the development of novel inhibitors targeting key enzymes implicated in cancer and inflammatory diseases. This document provides a comprehensive overview of the primary therapeutic targets, relevant quantitative data for analogous compounds, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further research and development in this area.

Potential Therapeutic Targets

The this compound scaffold has emerged as a promising framework for the design of inhibitors targeting enzymes involved in critical cellular signaling pathways. The primary targets identified through extensive research on related imidazole-containing compounds are:

-

p38 Mitogen-Activated Protein (MAP) Kinase: A key regulator of inflammatory responses, p38 MAPK is a well-established therapeutic target for a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1] Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2]

-

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism.[3] In the context of cancer, overexpression of IDO1 by tumor cells leads to a depletion of tryptophan and the accumulation of its metabolites, which suppresses the activity of effector T-cells and promotes an immunosuppressive tumor microenvironment.[3]

Quantitative Data on Analogous Imidazole Scaffolds

The following tables summarize the inhibitory activities of various imidazole-containing compounds against p38 MAPK and IDO1. This data, while not specific to the this compound core, provides a valuable benchmark for the potential potency of this scaffold.

Table 1: Inhibitory Activity of Imidazole Derivatives against p38 MAP Kinase

| Compound/Scaffold | Target | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (Compound AA6) | p38 MAPK | Kinase Assay | 403.57 ± 6.35 | Adezmapimod (SB203580) | 222.44 ± 5.98 |

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4][5][6]

Table 2: Inhibitory Activity of Imidazole Derivatives against IDO1

| Compound/Scaffold | Target | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Imidazo[1,5-a]pyridine-based derivative (Compound 4o) | IDO1 | Enzyme Assay | 0.82 | - | - |

| 4-Phenylimidazole (4-PI) | IDO1 | Enzyme Assay | 48 | - | - |

| Navoximod (an imidazoisoindole derivative) | IDO1 | Cell-based Assay | 0.075 | - | - |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel compounds. The following sections outline established protocols for assessing the inhibitory activity of compounds against p38 MAPK and IDO1.

p38 MAP Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common in vitro kinase assay to determine the IC50 value of a test compound.

Materials:

-

Recombinant human p38α MAP kinase

-

Kinase substrate (e.g., ATF2 peptide)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions. Prepare a master mix containing the p38 kinase and substrate in kinase reaction buffer and add to each well.

-

Kinase Reaction Initiation: Add ATP to each well to start the reaction. The final ATP concentration should be near the Km value for the kinase.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add Kinase Detection Reagent, which converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IDO1 Inhibition Assay (Cell-based)

This protocol outlines a cell-based assay to measure the inhibition of IDO1 by quantifying the production of kynurenine.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SK-OV-3)

-

Cell culture medium and supplements

-

Interferon-gamma (IFNγ)

-

L-tryptophan

-

Test compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent) or HPLC system

-

96-well plates

-

Spectrophotometer or HPLC system

Procedure:

-

Cell Plating and IDO1 Induction: Seed the cells in a 96-well plate and allow them to adhere overnight. Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.

-

Compound Treatment: Remove the medium and add fresh medium containing L-tryptophan and serial dilutions of the test compound.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Sample Preparation: Collect the cell culture supernatant. Precipitate proteins by adding TCA and incubate to hydrolyze N-formylkynurenine to kynurenine. Centrifuge to pellet the precipitated proteins.

-

Kynurenine Quantification:

-

Colorimetric Method: Transfer the supernatant to a new plate and add Ehrlich's reagent. Measure the absorbance at 490 nm.

-

HPLC Method: Analyze the supernatant using a reverse-phase HPLC system with UV detection.

-

-

Data Analysis: Quantify the kynurenine concentration by comparing the results to a standard curve. Calculate the percentage of IDO1 inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.

p38 MAP Kinase Signaling Pathway

Caption: The p38 MAPK signaling cascade and the point of inhibition.

IDO1 Signaling Pathway in Cancer

References

- 1. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. courses.edx.org [courses.edx.org]

- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 4-(4-Bromophenyl)-1H-imidazole: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its myriad derivatives, 4-(4-Bromophenyl)-1H-imidazole has emerged as a versatile building block in the synthesis of novel therapeutic agents. Its strategic importance lies in the combination of the imidazole nucleus, known for its diverse pharmacological activities, and the bromophenyl moiety, which provides a reactive handle for further molecular elaboration and can enhance biological potency. This technical guide provides a comprehensive literature review of studies on this compound and its derivatives, focusing on their synthesis, characterization, and multifaceted biological activities, including their promising anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound and its substituted derivatives has been achieved through various synthetic routes. A common approach involves the condensation of a-haloketones with amidines or their equivalents. Detailed experimental protocols and characterization data, including yields, melting points, and spectroscopic analyses, are crucial for reproducible research and are summarized below.

Experimental Protocols for Synthesis

General Procedure for the Synthesis of 2,4-Disubstituted-1H-imidazoles:

A catalyst-free [3 + 2] cyclization of vinyl azides with amidines has been reported for the synthesis of 2,4-disubstituted-1H-imidazoles. In a typical procedure, a mixture of the vinyl azide and the amidine is heated in a suitable solvent, such as DMF, to afford the desired imidazole derivative. Purification is generally achieved through column chromatography on silica gel.

General Procedure for the Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles:

A copper(I) iodide-catalyzed three-component reaction of aldehydes, amines, and a-azido ketones can be employed for the synthesis of 1,2,4-trisubstituted imidazoles. The reactants are typically stirred in a solvent like DMSO at an elevated temperature in the presence of the copper catalyst. The product is then isolated and purified, often by recrystallization or column chromatography.

Tabulated Synthesis and Characterization Data

| Compound | Structure | Synthesis Method | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |

| 4-(4-Bromophenyl)-2-phenyl-1H-imidazole | [3+2] Cyclization | 80 | - | ¹H NMR (600 MHz, CD₃OD) δ 7.90 (d, J = 6.5 Hz, 2H), 7.67 (d, J = 7.0 Hz, 2H), 7.50 (s, 1H), 7.48 (d, J = 2.5 Hz, 2H), 7.44 (t, J = 6.0, 2H), 7.37 (t, J = 6.0 Hz, 2H). ¹³C NMR (150 MHz, CD₃OD) δ 147.7, 131.4, 130.0, 128.6, 126.6, 126.4, 125.4, 120.0. HRMS calcd for C₁₅H₁₂N₂Br: 299.0184. Found: 294.0172. | [1] | |

| 1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole | Cu(OTf)₂/I₂-catalyzed C-C bond cleavage | 56 | 142-144 | ¹H NMR (500 MHz, CDCl₃): δ 5.22 (s, 2H), 7.14 (d, J = 7.0 Hz, 2H), 7.24 (s, 1H), 7.32–7.38 (m, 3H), 7.41–7.44 (m, 3H), 7.48 (d, J = 9.0 Hz, 2H), 7.59–7.61 (m, 2H), 7.69 (d, J = 8.5 Hz, 2H). ¹³C NMR (125 MHz, CDCl₃): δ 50.6, 117.0, 120.5, 126.5, 126.8, 128.1, 128.7, 129.0, 129.1, 129.2, 130.3, 131.6, 133.1, 136.7, 140.5, 148.9. HRMS: calcd for C₂₂H₁₈BrN₂ ([M + H]⁺), 389.0653; found, 389.0635. | [2] | |

| 2,4-Bis(4-bromophenyl)-1H-imidazole | [3+2] Cyclization | 85 | 194 | ¹H NMR (600 MHz, CDCl₃) δ 7.85 (d, J = 8.5 Hz, 2H), 7.75 (d, J = 6.5 Hz, 2H), 7.64 (d, J = 9.5, 2H), 7.58 (d, J = 8.5 Hz, 2H), 7.39 (s, 1H). ¹³C NMR (150 MHz, CDCl₃) δ 146.0, 132.1, 137.7, 128.7, 126.7, 126.5, 123.0, 120.8. HRMS calcd for C₁₅H₁₁N₂Br₂: 376.9289. Found: 376.9285. | [1] |

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development. Their therapeutic potential spans across anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of this compound derivatives against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity. The protocol involves the following steps:

-

Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | MCF7 | 10.5 | [3] |

| 1-(4-(4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one | PPC-1 | 3.1 - 47.2 | [4] |

| 1-(4-(2-(Ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one | U-87 | 3.1 - 47.2 | [4] |

Several this compound derivatives have been shown to inhibit key kinases involved in cancer progression, such as EGFR, HER2, and CDK2. Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The imidazole nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacteria and fungi.

The minimum inhibitory concentration (MIC) is often determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Compound Derivative | Microorganism | MIC (µM) | Reference |

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | S. aureus | 16.1 | [3] |

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | E. coli | 16.1 | [3] |

| N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | B. subtilis | 28.8 | [3] |

| N-(4-Hydroxy-3-methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | C. albicans | 15.3 | [3] |

| N-(4-(Dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine | A. niger | 16.2 | [3] |

The antimicrobial action of imidazole derivatives can be multifaceted. In fungi, they are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase (CYP51). In bacteria, they can disrupt the cell membrane or interfere with DNA synthesis.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for biological screening. The potent anticancer and antimicrobial activities demonstrated by several derivatives warrant further investigation into their mechanisms of action and structure-activity relationships. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are essential to validate the preclinical efficacy and safety of these promising molecules, paving the way for their potential clinical development as novel therapeutic agents. The continued exploration of this chemical space is likely to yield new and effective treatments for a range of human diseases.

References

- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nano-ntp.com [nano-ntp.com]

- 3. nbinno.com [nbinno.com]

- 4. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]

An In-depth Technical Guide to 4-(4-Bromophenyl)-1H-imidazole (CAS Number: 13569-96-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 13569-96-5, 4-(4-Bromophenyl)-1H-imidazole. This document collates available data on its physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance in medicinal chemistry and drug development. While specific biological activity and mechanistic studies on this compound are limited in publicly accessible literature, this guide draws upon data from closely related analogues and the broader class of imidazole-containing compounds to provide insights into its potential as a scaffold for novel therapeutics.

Chemical and Physical Properties

This compound is a solid, heterocyclic aromatic compound. The presence of the bromophenyl and imidazole moieties suggests its potential as a versatile building block in organic synthesis, particularly for the development of bioactive molecules.[1] The bromine atom can serve as a handle for various cross-coupling reactions, while the imidazole ring is a common pharmacophore known to interact with various biological targets.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13569-96-5 | [3] |

| Molecular Formula | C₉H₇BrN₂ | [3] |

| Molecular Weight | 223.07 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 139-143 °C | |

| InChI | 1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| SMILES | Brc1ccc(cc1)-c2c[nH]cn2 |

Table 2: Spectroscopic Data Summary for Related Imidazole Derivatives

| Derivative | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Mass Spec (HRMS) | Reference |

| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | (DMSO-d6) δ = 7.25-8.12 (m, Ar-H), 12.82 (br, 1H, NH) | (DMSO-d6) δ = 127.12-144.79 | - | [4] |

| 4-(4-Bromophenyl)-2-phenyl-1H-imidazole | (CD₃OD) δ 7.37-7.90 (m, Ar-H), 7.50 (s, 1H, imidazole-H) | (CD₃OD) δ 120.0-147.7 | [M+H]⁺ calcd: 299.0184 | [5] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, general methods for the synthesis of substituted imidazoles are well-established. A common and direct approach is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a plausible synthetic route would involve the reaction of 4-bromophenylglyoxal with formaldehyde and ammonia.

Another potential method is the reaction of an α-haloketone with a formamide, followed by cyclization. In this case, 2-bromo-1-(4-bromophenyl)ethan-1-one could be reacted with formamide.

Illustrative Experimental Protocol (General Method)

Disclaimer: This is a generalized protocol based on known imidazole syntheses and has not been specifically validated for CAS 13569-96-5.

Reaction: Synthesis of 4-substituted imidazoles via the reaction of an α-bromoacetophenone derivative with formamide.

Materials:

-

2-Bromo-1-(4-bromophenyl)ethan-1-one

-

Formamide

-

Reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Solvents for extraction and purification (e.g., ethyl acetate, water)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and an excess of formamide (e.g., 10-20 eq).

-

Heat the reaction mixture to a temperature between 150-180 °C and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Diagram 1: General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Potential Applications and Biological Activity

Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[6] The title compound, this compound, is often cited as a key intermediate in the synthesis of more complex pharmaceutical agents.[2][7]

Antifungal Activity

Many imidazole-based compounds function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. While specific studies on the antifungal activity of this compound are not available, its structural similarity to known antifungal agents suggests it could be a valuable scaffold for the development of new antifungal drugs.

Diagram 2: Postulated Antifungal Mechanism of Action

References

- 1. PubChemLite - 1-(4-bromophenyl)-1h-imidazole-4-carboxylic acid (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 13569-96-5: 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE [cymitquimica.com]

- 7. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unraveling the Mechanism of Action: A Technical Guide to 4-(4-Bromophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for the compound 4-(4-Bromophenyl)-1H-imidazole. Based on extensive analysis of structurally related imidazole-based compounds, the primary molecular target is identified as p38 Mitogen-Activated Protein (MAP) Kinase, a pivotal enzyme in the inflammatory signaling cascade. This document outlines the key signaling pathways, presents a framework for quantitative data analysis, and offers detailed experimental protocols for researchers to investigate and validate these mechanisms. Visual workflows and pathway diagrams are provided to facilitate a clear understanding of the experimental processes and biological context.

Introduction: The Therapeutic Potential of Imidazole-Based Compounds